2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-10-8-7(9(13)14)6(2)11-12(5)8/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSRXAQAQPDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=C(C(=NN12)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate β-enaminone derivatives with aminopyrazoles under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : The 2,7-dimethyl derivative’s methyl groups likely enhance steric hindrance, favoring distinct metal-binding geometries compared to the 5,7-dimethyl isomer .
- Lipophilicity : 5,7-Dimethyl derivatives exhibit moderate LogD₇.₄ values (~2.5–3.5), suitable for blood-brain barrier penetration in TSPO-targeted therapies . In contrast, the unsubstituted carboxylic acid variant is highly polar, limiting its pharmacokinetic utility without further derivatization .
- Thermal Stability: Decomposition near 180°C is consistent across methylated and non-methylated variants, suggesting structural robustness .
Derivative
- Pharmacological Potential: While direct biological data are scarce, structural similarity to 5,7-dimethyl derivatives implies possible activity in neuroinflammation (TSPO targeting) or oncology .
5,7-Dimethyl Derivative
7-Methyl Derivative
Unsubstituted Carboxylic Acid
- Diuretic and Hypnotic Activity: Derivatives like 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid amides demonstrate diuretic effects, while others exhibit sedative properties .
Biological Activity
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for a variety of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is . Its unique structure allows for various interactions with biological targets, making it a candidate for drug development.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have shown inhibitory effects on various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways which are critical in certain cancers .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes.
- Inhibition Studies : In vitro studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit COX-2 activity. The IC50 values for these compounds are comparable to established anti-inflammatory drugs like celecoxib .
3. Antimicrobial Activity
Research has also suggested that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties.
- Case Studies : A study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The presence of electron-withdrawing groups was found to enhance this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl group | Enhances anticancer activity | |
| Halogen substituents | Increases antimicrobial potency | |
| Electron-donating groups | Improves anti-inflammatory effects |
Research Findings and Case Studies
Several studies have reported the synthesis and evaluation of 2,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives:
- Synthesis and Characterization : Various synthetic routes have been developed to produce these compounds with high yields and purity .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 .
Q & A
Q. What are the optimal synthetic routes for 2,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (e.g., sodium ethanolate), followed by hydrolysis and decarboxylation. Key steps include:
- Step 1 : Formation of a dihydroxy-heterocycle intermediate under reflux conditions (ethanol, 80°C, 24 hours) .
- Step 2 : Acid-catalyzed cyclization to form the pyrazolo[1,5-a]pyrimidine core .
- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid derivative (LiOH in methanol, 54% yield) . Microwave-assisted synthesis can reduce reaction times and improve yields .
Q. How can solubility and purity be optimized for biological assays?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Adjusting pH via sodium bicarbonate can enhance aqueous solubility .
- Purification : Use recrystallization (ethanol/DMF) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Purity is confirmed via HPLC and NMR .
Q. What spectroscopic methods are used for structural characterization?
- 1H/13C NMR : Peaks at δ 2.65 ppm (methyl groups) and δ 8.52 ppm (pyrimidine protons) confirm substitution patterns .
- HRMS : Molecular ion [M+H]+ at m/z 205.1085 validates the molecular formula .
- IR : A carbonyl stretch at 1691 cm⁻¹ confirms the carboxylic acid group .
Advanced Research Questions
Q. How do substituents at positions 2 and 7 influence bioactivity?
Substituents modulate lipophilicity, hydrogen bonding, and steric effects:
- Methyl groups (positions 2 and 7) : Enhance metabolic stability and kinase inhibition specificity (e.g., IC₅₀ = 25 µM for cathepsin K) .
- Trifluoromethyl (position 7) : Increases binding affinity to hydrophobic enzyme pockets (e.g., dipeptidyl peptidase-IV) . Table 1 : Structure-Activity Relationship (SAR)
| Substituent | Biological Activity | Reference |
|---|---|---|
| 7-CF₃ | Cathepsin K inhibition (IC₅₀ ~25 µM) | |
| 2-CH₃ | DPP-IV inhibition (diabetes therapy) | |
| 7-Cyclopropyl | Enhanced fluorescence for imaging |
Q. What strategies resolve contradictions in enzyme inhibition data?
Discrepancies in IC₅₀ values arise from assay conditions (e.g., pH, co-solvents):
- Case Study : Cathepsin B inhibition varied between 45 µM (N-(2-picolyl)carboxamide) and 25 µM (N-butylcarboxamide) due to steric hindrance in active-site binding .
- Resolution : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and exclude false positives from aggregation artifacts .
Q. How can computational methods predict binding modes?
- Docking : AutoDock Vina models interactions with cathepsin K (PDB: 1ATK) show hydrogen bonds between the carboxylic acid group and Arg-212 .
- MD Simulations : 100-ns trajectories reveal stable binding of 2,7-dimethyl derivatives to kinase ATP pockets (e.g., EGFR) .
Q. What are the limitations of current synthetic methodologies?
- Yield : LiOH-mediated hydrolysis yields ≤54% due to competing decarboxylation .
- Scalability : Continuous flow reactors improve efficiency but require precise temperature control (>80°C causes Boc-group cleavage) .
Methodological Considerations
Q. How to design SAR studies for pyrazolo[1,5-a]pyrimidines?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., 7-CF₃ vs. 7-CH₃) .
- Step 2 : Test against a panel of enzymes (e.g., cathepsins, kinases) using fluorescence-based assays .
- Step 3 : Correlate logP values (calculated via ChemDraw) with cellular permeability .
Q. What in vitro models validate anticancer activity?
- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) for cytotoxicity screening (MTT assay) .
- Mechanism : Flow cytometry confirms apoptosis via caspase-3 activation (EC₅₀ = 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
